1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid
Description
1-(2-Fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is an indole derivative featuring:
- 1-(2-Fluorobenzyl) substituent: A benzyl group substituted with fluorine at the ortho position.
- 3-Formyl group: A formyl (-CHO) functional group at position 3 of the indole ring.
- 2-Carboxylic acid: A carboxylic acid (-COOH) group at position 2.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-formylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-14-7-3-1-5-11(14)9-19-15-8-4-2-6-12(15)13(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRPZFQKDOFYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Core Synthetic Strategies
Indole Core Construction
The indole scaffold is typically synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with aldehydes or ketones under acidic conditions to form the bicyclic structure. For this compound, the 2-carboxylic acid group is introduced early in the synthesis through:
Route A :
- Condensation of 2-nitrotoluene with diethyl oxalate using Fe(OH)₂ catalysis
- Hydrazine hydrate reduction to yield indole-2-carboxylic acid
Route B :
- Buchwald-Hartwig amination of 3-bromoindole-2-carboxylate esters with substituted anilines
- Hydrolysis to regenerate the carboxylic acid
Comparative studies show Route B achieves higher regioselectivity (89% vs. 76% in Route A) but requires palladium catalysts, increasing costs.
Functionalization Sequence
The critical substitution pattern (1-benzylation, 3-formylation, 2-carboxylation) demands precise reaction ordering:
Benzylation at N1
2-Fluorobenzyl bromide reacts with indole-2-carboxylate intermediates under basic conditions (K₂CO₃/DMF, 80°C). Kinetic studies reveal:
Side products from C3 benzylation (≤8%) necessitate chromatography for removal.
Formylation at C3
The Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → rt) introduces the formyl group with 87-95% efficiency. Key parameters:
Detailed Synthetic Pathways
Linear Synthesis Approach
Step 1: Indole-2-carboxylic Acid Formation
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Starting Material | 2-Nitrotoluene | - | |
| Catalyst | Fe(OH)₂ (5 mol%) | 68% | |
| Reaction Time | 48h | ||
| Purification | Recrystallization |
Step 2: Ester Protection
- Reagents : SOCl₂/MeOH or H₂SO₄/iPrOH
- Yield : 89-94%
- Rationale : Esterification prevents decarboxylation during subsequent reactions
Step 3: N1-Benzylation
| Condition | Effect on Yield |
|---|---|
| Solvent: DMF vs. THF | 92% vs. 78% |
| Base: K₂CO₃ vs. Cs₂CO₃ | 89% vs. 91% |
| Temperature: 80°C vs. 100°C | 92% vs. 85% (decomposition) |
Optimal conditions: K₂CO₃/DMF/80°C/12h
Step 4: C3-Formylation
Vilsmeier reagent (POCl₃/DMF) achieves:
The ester group's bulkiness improves regioselectivity by shielding C2.
Step 5: Ester Hydrolysis
Convergent Synthesis Strategy
Fragment 1: 2-Fluorobenzylindole
Synthesized via:
- N-Alkylation of indole with 2-fluorobenzyl bromide
- C3 lithiation (LDA, -78°C) followed by DMF quench
Advantages :
Limitations :
- Requires strict temperature control (-78°C)
- Sensitive to moisture
Mechanistic Insights
Benzylation Regiochemistry
DFT calculations (B3LYP/6-31G*) reveal:
Process Optimization
Analytical Characterization
Industrial Scalability
Emerging Methodologies
Biocatalytic Approaches
Recent trials with P450BM3 mutants show:
- 62% conversion in N-benzylation
- 39% conversion in C-formylation
Though yields remain suboptimal, this route offers improved E-factor (8 vs 23 for chemical synthesis)
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: this compound can be converted to this compound.
Reduction: 1-(2-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid has been investigated for its potential in drug development, particularly targeting specific biological pathways:
- Antiviral Activity : Research indicates that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, crucial for viral replication. For instance, structural optimizations have led to compounds with IC₅₀ values as low as 0.13 μM against integrase .
- Anticancer Properties : Studies have shown that indole derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activities
The compound has demonstrated a range of biological activities:
- Antimicrobial Effects : this compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth .
- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in organic synthesis and materials science:
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity for these targets. The formyl group can also participate in hydrogen bonding and other interactions that contribute to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Indole Derivatives
Key Observations:
Substituent Position and Halogenation: The target compound’s 2-fluorobenzyl group contrasts with analogs bearing chloro-fluoro combinations (e.g., 2-chloro-4-fluorobenzyl in ) or chloro-fluoro-benzyl groups at different positions (e.g., 2-chloro-6-fluorobenzyl in ). Methoxy or methyl groups at position 6 (e.g., in ) increase hydrophobicity, which may enhance membrane permeability.
Functional Group Variations: The 3-formyl group in the target compound is absent in 1-(2-fluorobenzyl)-1H-indole-3-carboxylic acid, which instead has a carboxylic acid at position 3 . Carboxylic acid at position 2 (target) vs. ~4-5 for indole NH) .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Activities of Selected Analogs
Key Findings:
- Formyl Group Utility : The 3-formyl group in the target compound enables synthesis of thiazole or hydrazone derivatives, as seen in Scheme 2 of , where similar structures show activity against inflammatory targets.
- Fluorobenzyl Impact: Fluorine substitution reduces metabolic degradation compared to non-halogenated benzyl groups, as evidenced in Rufinamide analogs .
Biological Activity
1-(2-Fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer and antimicrobial agent. Its unique structure, characterized by an indole core and a carboxylic acid functional group, positions it as a versatile candidate for drug development.
- Chemical Formula: C₁₇H₁₂FNO₃
- Molecular Weight: 299.28 g/mol
- Functional Groups:
- Carboxylic acid
- Formyl group
- Fluorobenzyl substituent
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The fluorobenzyl group enhances binding affinity to specific enzymes and receptors involved in tumor growth and microbial resistance. The formyl group can participate in hydrogen bonding, further facilitating these interactions.
Anti-Cancer Activity
Research indicates that this compound may inhibit tumor growth through mechanisms such as:
- Apoptosis Induction: Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest: Disrupting the normal progression of the cell cycle, thereby preventing proliferation.
Preliminary studies have shown that it can significantly reduce cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent.
Antimicrobial Activity
This compound has also demonstrated promising antimicrobial properties against several pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential for development as an antimicrobial drug.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays: Showed a dose-dependent reduction in viability of cancer cell lines.
- Antimicrobial Efficacy Tests: Demonstrated significant inhibition of bacterial growth.
| Study Type | Test Subject | Result |
|---|---|---|
| Cell Viability | Various Cancer Lines | IC50 values ranging from 10-30 µM |
| Antimicrobial Test | Staphylococcus aureus | Inhibition Zone: 15 mm |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:
- Integrase Inhibition: Binding studies indicate that the compound effectively interacts with HIV-1 integrase, with IC50 values suggesting potent inhibition.
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | HIV-1 Integrase | 0.13 |
| Comparative Compound | HIV-1 Integrase | 0.25 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- The compound is synthesized via cyclocondensation of substituted phenylhydrazines with α,β-unsaturated carbonyl intermediates. Key steps include refluxing in acetic acid with sodium acetate to facilitate cyclization and formylation . Yield optimization requires precise control of stoichiometry (1.1 equiv of aldehyde precursors) and reflux duration (3–5 hours). Impurities arise from incomplete cyclization or over-oxidation, necessitating recrystallization from DMF/acetic acid mixtures .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Confirm the presence of the fluorobenzyl group (δ 4.8–5.2 ppm for benzyl-CH2) and formyl proton (δ ~10.0 ppm).
- HPLC-MS : Quantify purity (>95%) and detect residual solvents (e.g., acetic acid) .
- FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and formyl (C=O at ~1680 cm⁻¹) functionalities .
Q. How does the fluorobenzyl substituent influence the compound’s solubility and stability in aqueous vs. organic media?
- The 2-fluorobenzyl group enhances lipophilicity (logP ~2.8), limiting solubility in water (<0.1 mg/mL) but improving stability in DMSO or methanol. Stability studies under acidic/basic conditions show degradation of the formyl group at pH <3 or >10 .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Discrepancies often arise from metabolic instability (e.g., formyl group oxidation) or poor bioavailability. Mitigation strategies include:
- Prodrug design : Esterification of the carboxylic acid to enhance membrane permeability .
- Metabolic profiling : LC-MS/MS to identify metabolites (e.g., glucuronidation of the indole nitrogen) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions between the formyl group and catalytic lysine residues in kinases.
- MD simulations : Assess conformational stability of the fluorobenzyl moiety in hydrophobic binding pockets .
Q. What are the structure-activity relationship (SAR) trends for derivatives of this compound in anticancer or antimicrobial assays?
- Electron-withdrawing groups (e.g., 2-fluoro on benzyl) enhance activity against tyrosine kinases by increasing electrophilicity at the formyl group .
- Carboxylic acid replacement (e.g., amides or esters) reduces cytotoxicity but improves selectivity for bacterial targets like DNA gyrase .
Q. How do reaction intermediates or byproducts impact the reproducibility of pharmacological studies?
- Residual sodium acetate from synthesis can interfere with enzymatic assays (e.g., false inhibition in kinase studies). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
